Cas no 477189-40-5 ((E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a specialized thiazole-based compound featuring a nitrophenyl substituent and a carbohydrazonoyl cyanide functional group. Its molecular structure, incorporating both electron-withdrawing and electron-donating moieties, makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds. The presence of the nitrophenyl group enhances reactivity in nucleophilic substitution reactions, while the thiazole core contributes to its potential biological activity. This compound is suited for applications in medicinal chemistry and materials science, where precise functionalization is required. Its stability and synthetic versatility make it a useful reagent for researchers exploring novel pharmacophores or advanced organic frameworks.
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide structure
477189-40-5 structure
商品名:(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
CAS番号:477189-40-5
MF:C19H15N5O3S
メガワット:393.419101953506
CID:6235902
PubChem ID:6180825

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 化学的及び物理的性質

名前と識別子

    • (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
    • (2E)-N-(2-ethoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
    • F0760-2415
    • 477189-40-5
    • (E)-N'-(2-ethoxyphenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide
    • AKOS024599295
    • インチ: 1S/C19H15N5O3S/c1-2-27-18-9-4-3-8-15(18)22-23-16(11-20)19-21-17(12-28-19)13-6-5-7-14(10-13)24(25)26/h3-10,12,22H,2H2,1H3/b23-16+
    • InChIKey: FGYNHSQYOSEHBI-XQNSMLJCSA-N
    • ほほえんだ: S1C=C(C2C=CC=C(C=2)[N+](=O)[O-])N=C1/C(/C#N)=N/NC1C=CC=CC=1OCC

計算された属性

  • せいみつぶんしりょう: 393.08956053g/mol
  • どういたいしつりょう: 393.08956053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 616
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 144Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.4

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0760-2415-5μmol
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477189-40-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-2415-10μmol
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477189-40-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0760-2415-20mg
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477189-40-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-2415-25mg
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477189-40-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0760-2415-1mg
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477189-40-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-2415-40mg
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477189-40-5 90%+
40mg
$140.0 2023-05-17
A2B Chem LLC
BA65879-5mg
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477189-40-5
5mg
$272.00 2024-04-20
A2B Chem LLC
BA65879-100mg
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477189-40-5
100mg
$697.00 2024-04-20
A2B Chem LLC
BA65879-1mg
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477189-40-5
1mg
$245.00 2024-04-20
A2B Chem LLC
BA65879-10mg
(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477189-40-5
10mg
$291.00 2024-04-20

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 関連文献

(E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanideに関する追加情報

Introduction to (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477189-40-5)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, with the CAS number 477189-40-5, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its complex molecular framework, has been the subject of extensive studies aimed at elucidating its pharmacological effects and exploring its utility in the synthesis of novel therapeutic agents.

The molecular structure of (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide encompasses several key functional groups that contribute to its reactivity and biological activity. The presence of a thiazole core, flanked by ethoxy and nitrophenyl substituents, creates a scaffold that is conducive to interactions with biological targets. Specifically, the thiazole ring is known for its role in various bioactive molecules, while the ethoxy and nitrophenyl groups introduce additional layers of functionality that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. Thiazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound under discussion, (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, represents a promising candidate for further investigation due to its structural complexity and potential biological activity.

In vitro studies have demonstrated that this compound exhibits notable interactions with various biological targets. For instance, preliminary assays suggest that it may possess inhibitory effects on certain enzymes and receptors implicated in cancer progression. The nitrophenyl group, in particular, has been identified as a key moiety responsible for these interactions, likely due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological molecules.

The synthesis of (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves a multi-step process that requires precise control over reaction conditions. The introduction of the cyano group at the 2-position of the thiazole ring is a critical step in determining the compound's overall reactivity and biological profile. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent pharmacological evaluation.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can rapidly assess the binding affinity of (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide to target proteins. These studies have revealed promising interactions with enzymes involved in signal transduction pathways relevant to diseases such as cancer and inflammation.

The development of novel therapeutic agents relies heavily on the availability of structurally diverse compounds for screening. (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide fits well into this paradigm by offering a unique combination of functional groups that can be tailored to optimize drug-like properties. Its thiazole core provides a scaffold for further derivatization, allowing researchers to explore modified analogs with enhanced efficacy and reduced toxicity.

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative chemical entities. The compound (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exemplifies how structural complexity can be leveraged to develop new treatments. Its potential applications in addressing complex diseases underscore the importance of continued investment in chemical research and development.

In conclusion, (E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further exploration. As research progresses, this compound is likely to contribute to the development of novel therapeutic strategies that address some of today's most pressing medical challenges.

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